molecular formula C17H15FN2O3 B13095173 Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate

Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B13095173
M. Wt: 314.31 g/mol
InChI Key: UDZXLSLKFCGCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a pyrazolo[1,5-A]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazolo[1,5-A]pyridine core. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate is unique due to the presence of the 4-fluorophenyl and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development .

Biological Activity

Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.

PropertyValue
Molecular Formula C17H15FN2O3
Molecular Weight 314.31 g/mol
IUPAC Name This compound
CAS Number 1956377-43-7

This compound primarily acts through its interaction with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The presence of the 4-fluorophenyl and methoxy groups enhances its binding affinity and selectivity towards specific molecular targets, which may include:

  • Kinases : This compound has been studied for its potential as a kinase inhibitor, particularly in relation to cancer therapies. Kinases play crucial roles in cell signaling and proliferation, making them important targets for anticancer drugs.
  • Enzymes : Research indicates that it may inhibit specific enzymes linked to metabolic pathways, providing insights into its therapeutic potential against metabolic disorders.

Anticancer Potential

Research suggests that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • A study highlighted that pyrazolo[1,5-a]pyridine derivatives can act as dual inhibitors of c-Met and VEGFR-2 receptor tyrosine kinases, which are implicated in tumor growth and metastasis. The compound's structure allows for effective interaction at the ATP-binding site of these kinases, suggesting a promising avenue for cancer treatment .

Case Studies

  • Inhibition Studies : In vitro assays have demonstrated that this compound exhibits inhibitory effects on key signaling pathways associated with cancer progression. For example, compounds within this class have been shown to reduce cell proliferation in various cancer cell lines .
  • Kinase Inhibition : A notable finding is the compound's ability to inhibit c-Met and VEGFR-2 kinases with IC50 values in the low micromolar range (e.g., 0.11 μM for c-Met). These results underscore its potential as a therapeutic agent in oncology .

Applications in Medicinal Chemistry

The unique structural attributes of this compound make it a candidate for further development in several areas:

  • Drug Development : Its ability to modulate enzyme activity positions it as a lead compound for developing new drugs targeting cancer and other diseases related to dysregulated kinase activity.
  • Material Science : Beyond medicinal applications, the compound's structural properties may also lend themselves to innovations in material science, particularly in developing new materials with specific electronic or optical properties .

Properties

Molecular Formula

C17H15FN2O3

Molecular Weight

314.31 g/mol

IUPAC Name

ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C17H15FN2O3/c1-3-23-17(21)15-14-10-13(22-2)8-9-20(14)19-16(15)11-4-6-12(18)7-5-11/h4-10H,3H2,1-2H3

InChI Key

UDZXLSLKFCGCQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1C3=CC=C(C=C3)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.